molecular formula C11H8BrNO B13145970 4-(6-Bromopyridin-3-yl)phenol

4-(6-Bromopyridin-3-yl)phenol

Cat. No.: B13145970
M. Wt: 250.09 g/mol
InChI Key: GWXJQBKJSFMDPU-UHFFFAOYSA-N
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Description

4-(6-Bromopyridin-3-yl)phenol is an organic compound that features a bromine atom attached to a pyridine ring, which is further connected to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Bromopyridin-3-yl)phenol typically involves the coupling of 6-bromopyridine with phenol derivatives. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst and boronic acids as reagents . The reaction conditions are generally mild, with the process being carried out in an aqueous or alcoholic medium at room temperature.

Industrial Production Methods: Industrial production of this compound can be scaled up using similar coupling reactions, ensuring the availability of high-purity reagents and maintaining stringent control over reaction conditions to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-(6-Bromopyridin-3-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(6-Bromopyridin-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the bromopyridine moiety can participate in π-π interactions, enhancing binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 4-(5-Bromopyridin-3-yl)phenol
  • 6-(5-Bromopyridin-2-yl)phenol
  • 4-(6-Bromopyridin-2-yl)phenol

Uniqueness: 4-(6-Bromopyridin-3-yl)phenol is unique due to the specific positioning of the bromine atom and the phenol group, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

4-(6-bromopyridin-3-yl)phenol

InChI

InChI=1S/C11H8BrNO/c12-11-6-3-9(7-13-11)8-1-4-10(14)5-2-8/h1-7,14H

InChI Key

GWXJQBKJSFMDPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)Br)O

Origin of Product

United States

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